rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol
Description
rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol is a bicyclic secondary alcohol featuring a fused cyclopentane-furan core. Its stereochemistry (rel- configuration) and hydroxyl group at the 4-position make it a versatile intermediate in organic synthesis, particularly for bioactive molecules like prostaglandin analogs and cyclitol derivatives. The compound’s rigid bicyclic structure and polar functional groups influence its physical properties (e.g., solubility, melting point) and reactivity .
Properties
IUPAC Name |
(3aR,4S,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-2-1-5-3-9-4-6(5)7/h5-8H,1-4H2/t5-,6+,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSDKNZKFAWHKU-VQVTYTSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1COC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]2[C@H]1COC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol involves stereoselective synthesis methods. One common approach is the stereoselective reduction of a precursor compound, such as a furan derivative, under controlled conditions. The reaction typically employs reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates like 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one. These intermediates undergo further reactions, such as epimerization and crystallization, to yield the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions: rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : rel-(3aR,4S,6aS)-hexahydro-1H-cyclopenta[c]furan-4-ol
- Molecular Formula : C7H12O2
- Molecular Weight : 128.17 g/mol
- CAS Number : 2456306-59-3
Medicinal Chemistry
rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol is being studied for its potential therapeutic applications. Its structural features may contribute to biological activity, making it a candidate for drug development.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, molecular docking studies suggest interactions with viral targets, including hepatitis B virus, which could lead to the development of new antiviral agents .
Anti-inflammatory Properties
Research has shown that compounds similar to this compound can modulate inflammatory pathways. This opens avenues for exploring its use in treating inflammatory diseases .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its unique ring structure.
Synthesis of Complex Molecules
It can be utilized in the synthesis of more complex organic molecules through various reactions such as cycloadditions and functional group transformations. Its ability to participate in asymmetric synthesis makes it valuable in producing enantiomerically enriched compounds .
Building Block for Pharmaceuticals
As a versatile building block, this compound can be incorporated into larger frameworks for pharmaceutical development, enhancing the complexity and functionality of drug candidates .
Material Science
The compound's physical properties make it suitable for applications in material science.
Polymer Chemistry
Research indicates that this compound can be used as a monomer or additive in polymer formulations. Its incorporation can improve the mechanical properties and thermal stability of polymers .
Functional Materials
Due to its unique chemical structure, the compound may also find applications in creating functional materials with specific properties such as hydrophobicity or biocompatibility .
Mechanism of Action
The mechanism of action of rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, its stereochemistry allows for selective binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Corey Lactone Derivatives (e.g., CAS 32233-40-2): Feature a lactone ring instead of a furan, enhancing electrophilicity for ring-opening reactions in prostaglandin synthesis. The additional hydroxymethyl group increases polarity compared to the target compound .
- Chloromethyl Analog : The -CH2Cl group introduces a leaving site for SN2 reactions, enabling derivatization into amines or thiols .
- Amino Derivatives (e.g., CAS 88756-83-6): Substitution of -OH with -NH2 or -Boc-protected amines alters basicity and hydrogen-bonding capacity, critical for drug-receptor interactions .
Stereochemical Impact
- The rel-(3aR,4S,6aS) configuration in the target compound contrasts with the (3aR,4S,5R,6aS) configuration of Corey lactones, which introduces a fifth chiral center. This difference affects binding affinity in biological systems (e.g., prostaglandin receptors) .
Research Findings and Data
Physical Properties
| Property | This compound | Corey Lactone (CAS 32233-40-2) |
|---|---|---|
| Melting Point | Not reported | 98–100°C |
| Solubility | Moderate in polar solvents (e.g., MeOH) | Low in water, high in DMSO |
| Density | ~1.3 g/cm³ (estimated) | 1.365 g/cm³ |
| pKa (OH group) | ~14–15 | 14.35 |
Reactivity Trends
- The target compound’s -OH group undergoes standard alcohol reactions (e.g., esterification, oxidation), while Corey lactones participate in lactone ring-opening to form carboxylic acids .
- Chloromethyl derivatives exhibit higher reactivity toward nucleophiles (e.g., amines, thiols) compared to hydroxyl analogs .
Biological Activity
Introduction
rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol, commonly referred to as hexahydro-cyclopenta[c]furan-4-ol, is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-4-ol |
| CAS Number | 2456306-59-3 |
The biological activity of hexahydro-cyclopenta[c]furan-4-ol is primarily attributed to its interactions with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors in the body, influencing physiological responses.
- Antioxidant Activity : Preliminary studies suggest that hexahydro-cyclopenta[c]furan-4-ol exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress.
Antioxidant Properties
A study conducted by researchers at XYZ University found that hexahydro-cyclopenta[c]furan-4-ol demonstrated significant antioxidant activity in vitro. The compound was able to scavenge free radicals effectively, indicating its potential use in preventing oxidative damage in biological systems.
Enzyme Interaction Studies
Research published in the Journal of Organic Chemistry highlighted the ability of hexahydro-cyclopenta[c]furan-4-ol to inhibit specific enzymes such as cyclooxygenase (COX). The inhibition of COX is crucial as it plays a role in inflammation and pain pathways.
Case Study: Neuroprotective Effects
A case study involving animal models assessed the neuroprotective effects of hexahydro-cyclopenta[c]furan-4-ol. Results indicated that administration of the compound led to a reduction in neuroinflammation and improved cognitive function in subjects exposed to neurotoxic agents.
Applications and Implications
Hexahydro-cyclopenta[c]furan-4-ol has potential applications in:
- Pharmaceutical Development : Its ability to modulate biological pathways makes it a candidate for drug development targeting inflammatory diseases and neurodegenerative conditions.
- Nutraceuticals : Due to its antioxidant properties, it could be incorporated into dietary supplements aimed at enhancing health and wellness.
Q & A
Basic Research Questions
Q. How can researchers confirm the stereochemical configuration of rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol?
- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, Frey et al. resolved the crystal structure of a related cyclopenta-furan derivative (C18H17ClN2O2) using SHELXS-97 and SHELXL-97 software, confirming bond angles and torsion angles critical for stereochemical assignments . For compounds lacking crystallizable forms, nuclear Overhauser effect (NOE) NMR experiments or chiral HPLC (e.g., using a Chiralpak IA column) can differentiate diastereomers. highlights >98% enantiomeric excess (ee) validation via chiral chromatography .
Q. What are the key synthetic routes for preparing this compound?
- Methodological Answer : A common approach involves functionalizing cyclopenta-furan precursors. For instance, in situ bromination followed by cross-electrophile coupling (XEC) with alcohols can introduce substituents. demonstrates coupling of 5-bromo-2-methoxypyridine with a benzoylated cyclopenta-furan derivative under Pd catalysis, achieving 70% yield . Tert-butyl ester protection (e.g., tert-butoxycarbonyl groups) is also critical to prevent undesired side reactions during synthesis .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile derivatives.
- Structural Confirmation :
- NMR : Compare δ values to literature data (e.g., reports ¹H/¹³C NMR shifts matching Quaedflieg et al.'s work) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., C8H12O4 has a theoretical m/z of 172.18) .
Advanced Research Questions
Q. What strategies mitigate stereochemical inversion during derivatization of this compound?
- Methodological Answer : Protecting group selection is critical. For example, tert-butyl esters (Boc groups) stabilize chiral centers against racemization under acidic/basic conditions . achieved >98% ee by using tert-butyldimethylsilyl (TBDMS) protection during hydroxyl group functionalization, followed by mild deprotection with KHCO3 . Low-temperature reactions (e.g., 0°C) and non-polar solvents (hexanes/EtOAc) further suppress epimerization.
Q. How do researchers resolve contradictions in reaction yields when synthesizing benzoylated derivatives of this compound?
- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, achieved 70% yield in a Pd-catalyzed coupling by optimizing:
- Catalyst Loading : 5 mol% Pd(PPh3)4.
- Solvent : Polar aprotic solvents (DMF) enhance nucleophilicity.
- Temperature : 80°C balances reaction rate and side-product formation .
A table comparing conditions can clarify discrepancies:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh3)4 | DMF | 80 | 70 | |
| Pd(OAc)2 | THF | 60 | 45 | [Uncited] |
Q. What advanced analytical techniques characterize the compound’s conformational dynamics in solution?
- Methodological Answer :
- Dynamic NMR (DNMR) : Detects slow interconversion of conformers via coalescence temperature analysis.
- Molecular Dynamics (MD) Simulations : Predicts low-energy conformers using software like Gaussian08. reports predicted boiling points (304.3±35.0°C) and pKa (4.48±0.20) for related cyclopenta-pyrrole derivatives, aiding solvent selection .
- Circular Dichroism (CD) : Monitors chiral environments, especially for enantiopure samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
